molecular formula C12H12F3NO6 B6221941 (2S)-2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid, trifluoroacetic acid CAS No. 2306324-83-2

(2S)-2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid, trifluoroacetic acid

Cat. No.: B6221941
CAS No.: 2306324-83-2
M. Wt: 323.2
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Description

(2S)-2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid, trifluoroacetic acid: is a complex organic compound that features a unique structure combining an amino acid with a trifluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid, trifluoroacetic acid typically involves multiple steps. The initial step often includes the formation of the 1,3-dioxaindan ring structure, followed by the introduction of the amino acid side chain. The final step involves the addition of trifluoroacetic acid to the compound. Reaction conditions may vary, but typically involve controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid side chain.

    Reduction: Reduction reactions may target the trifluoroacetic acid moiety, potentially converting it to a less oxidized form.

    Substitution: Substitution reactions can occur at various positions on the 1,3-dioxaindan ring or the amino acid side chain.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Conditions for substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry: In chemistry, (2S)-2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid, trifluoroacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound may be used to study enzyme interactions and protein folding due to its amino acid component. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine: In medicinal chemistry, the compound’s potential therapeutic properties are of interest. Researchers may investigate its efficacy as a drug candidate for various diseases, particularly those involving metabolic pathways.

Industry: In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its trifluoroacetic acid component may impart unique characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid, trifluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The amino acid component may bind to active sites on enzymes, altering their activity. The trifluoroacetic acid moiety could influence the compound’s overall reactivity and stability, affecting its interactions with other molecules.

Comparison with Similar Compounds

    (2S)-2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid: This compound lacks the trifluoroacetic acid moiety, making it less reactive in certain conditions.

    (2S)-2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid, acetic acid: This variant replaces trifluoroacetic acid with acetic acid, potentially altering its chemical properties and reactivity.

Uniqueness: The presence of the trifluoroacetic acid moiety in (2S)-2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid, trifluoroacetic acid makes it unique compared to similar compounds

Properties

CAS No.

2306324-83-2

Molecular Formula

C12H12F3NO6

Molecular Weight

323.2

Purity

95

Origin of Product

United States

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